

Himandridine and Other Piperidine Alkaloids: A Comparative Analysis of Receptor Binding Profiles

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Compound of Interest		
Compound Name:	Himandridine	
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The piperidine alkaloid family encompasses a vast and structurally diverse group of natural and synthetic compounds, many of which exhibit significant pharmacological activity by interacting with a wide range of physiological receptors. This guide provides a comparative analysis of the receptor binding profiles of **himandridine**, a lesser-studied piperidine alkaloid from the Galbulimima species, and other prominent piperidine alkaloids. Due to the limited direct research on **himandridine**'s receptor binding, this comparison leverages data from related Galbulimima alkaloids to infer its potential pharmacological targets and contrasts them with well-characterized piperidine compounds.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, IC50, or EC50 values) of selected piperidine alkaloids across various receptor families. It is important to note the scarcity of direct binding data for **himandridine** itself. Therefore, data for related Galbulimima alkaloids, GB18 and himbacine, are included to provide a potential, albeit indirect, comparison.



Alkaloid Class	Compound	Receptor Target	Binding Affinity (nM)	Notes
Galbulimima Alkaloids	GB18	μ-Opioid Receptor (MOR)	Potent Antagonist	A potent antagonist of both kappa- and mu-opioid receptors.[1][2]
к-Opioid Receptor (KOR)	Potent Antagonist	The first new targets identified for this class in 35 years.[1][2]		
Himbacine	M2 Muscarinic Receptor	KH = 2.94	Recognizes a high-affinity subtype of M2 receptors.[3]	
Opioid Receptor Modulators	Morphine	μ-Opioid Receptor (MOR)	Ki = 6.3	A classic opioid agonist.[4]
Fentanyl	μ-Opioid Receptor (MOR)	High Affinity	A potent synthetic opioid agonist.[5]	
Piperidine Analogues (e.g., based on tetrahydroquinoli ne 1)	μ-Opioid Receptor (MOR)	Low Nanomolar	Balanced affinity for MOR and DOR.[4][6]	
δ-Opioid Receptor (DOR)	Low Nanomolar	Some compounds act as MOR agonists and DOR antagonists.[4][6]		
Sigma Receptor Ligands	1-(2- phenethyl)piperid ine (AC927)	σ1 Receptor	Ki = 30 ± 2	Exhibits moderate affinity for both sigma



				receptor subtypes.[7]
σ2 Receptor	Ki = 138 ± 18	Shows preferential affinity for sigma receptors over 29 other non- sigma targets.[7]		
Phenoxyalkylpip eridines	σ1 Receptor	Ki = 0.89 - 1.49	High-affinity and selective ligands for the σ1 receptor.[8]	
Muscarinic Receptor Antagonists	Diphenylsulfone Piperidine Analogues	M2 Muscarinic Receptor	High Potency	Show high selectivity for the M2 receptor.[9]
Piperidinyl Piperidine Analogues	M2 Muscarinic Receptor	High Potency	Potent and selective M2 receptor antagonists.[10]	
Nicotinic Receptor Ligands	Piperidine	Nicotinic Acetylcholine Receptor	High Affinity	Shows greater affinity for nicotinic versus muscarinic receptors.[11]

Experimental Protocols: Radioligand Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is the competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., **himandridine** or another piperidine alkaloid) by measuring its ability to displace a known radiolabeled ligand from a specific receptor.



Materials:

- Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
- Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
- Test Compound: The unlabeled piperidine alkaloid to be tested.
- Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the receptors.
- Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

- Preparation: Thaw the receptor-containing membranes on ice and resuspend them in icecold assay buffer to a predetermined protein concentration.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Receptor membranes, radioligand, and assay buffer.
 - Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
 - Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

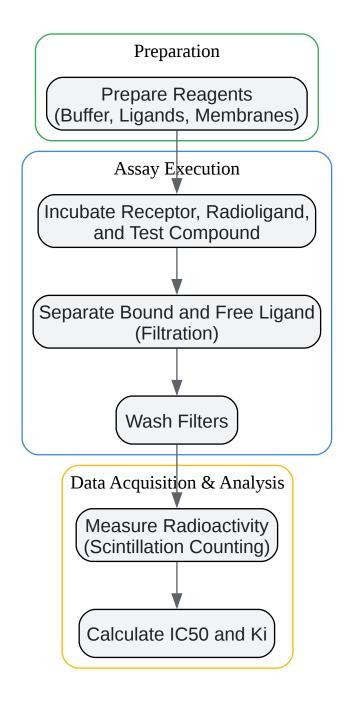


- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better understand the context of these receptor binding assays, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for a G-protein coupled receptor, a common target for piperidine alkaloids.

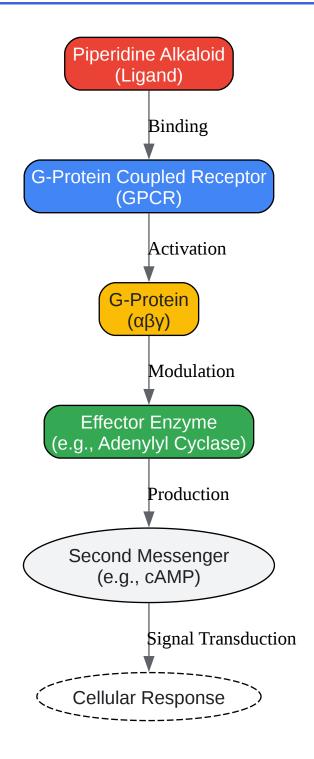




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Experimental Workflow for a Radioligand Binding Assay.





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Simplified GPCR Signaling Pathway.

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